Cefdinir monohydrate

Antimicrobial susceptibility Staphylococcus aureus MIC90

Cefdinir monohydrate delivers unmatched Gram-positive coverage among third-generation oral cephalosporins—retaining potent antistaphylococcal activity (MIC90 ≤2 μg/mL) that cefixime, ceftibuten, and cefetamet lack (MIC90 >64 μg/mL). Its hydrated crystalline form ensures superior stability and solubility for reproducible pharmacokinetic profiling. Superior to cefixime against S. pyogenes and S. pneumoniae (MIC90 ≤0.06 μg/mL); 8–16× more potent than cefuroxime against E. coli, Klebsiella, and S. saprophyticus. Stable to TEM-3 through TEM-7, SHV-2 through SHV-5, CMY-1/2, and CTX-M beta-lactamases. The definitive choice for polymicrobial infection models requiring concurrent staphylococcal and Gram-negative activity.

Molecular Formula C14H15N5O6S2
Molecular Weight 413.4 g/mol
CAS No. 213978-34-8
Cat. No. B1247710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefdinir monohydrate
CAS213978-34-8
Molecular FormulaC14H15N5O6S2
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESC=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O.O
InChIInChI=1S/C14H13N5O5S2.H2O/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6;/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23);1H2/b18-7-;/t8-,12-;/m1./s1
InChIKeyQWUVJQSNISEEQI-KYIYMPJCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 300 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefdinir Monohydrate (CAS 213978-34-8) – Third-Generation Oral Cephalosporin Technical Specification for Research Procurement


Cefdinir monohydrate is a semi-synthetic, broad-spectrum, third-generation oral cephalosporin antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) . As the hydrated crystalline form of cefdinir, the monohydrate species offers enhanced physicochemical stability and improved solubility compared to anhydrous forms, contributing to a more reliable pharmacokinetic profile [1]. Cefdinir is distinguished among third-generation oral cephalosporins by its balanced antibacterial spectrum, demonstrating potent activity against both Gram-positive pathogens (including Staphylococcus aureus and Streptococcus pyogenes) and Gram-negative respiratory pathogens (including Haemophilus influenzae and Moraxella catarrhalis) [2].

Why Third-Generation Oral Cephalosporins Cannot Be Interchanged: Key Differentiators for Cefdinir Monohydrate


Despite being grouped under the umbrella term 'third-generation oral cephalosporins', compounds such as cefdinir, cefixime, cefpodoxime proxetil, and ceftibuten exhibit pronounced divergence in antibacterial spectra, particularly against Gram-positive pathogens, as well as significant differences in beta-lactamase stability profiles and pharmacokinetic characteristics [1]. For example, while cefixime demonstrates superior activity against certain Enterobacteriaceae, it lacks clinically meaningful antistaphylococcal activity, whereas cefdinir retains robust coverage against oxacillin-susceptible S. aureus [2]. Furthermore, susceptibility cannot be reliably inferred from surrogate markers; cefdinir susceptibility may differ materially from that of cefpodoxime or cefixime even among Enterobacterales isolates, with ceftriaxone predicting susceptibility to cefdinir in only 86% of bloodstream isolates compared to 90% for cefpodoxime and 94% for cefixime [3]. These disparities underscore the necessity for compound-specific selection criteria in both research and clinical procurement contexts.

Quantitative Comparative Evidence for Cefdinir Monohydrate Procurement Decisions


Superior Antistaphylococcal Activity of Cefdinir Versus Cefixime and Cefpodoxime

Cefdinir demonstrates markedly superior antistaphylococcal activity compared to other third-generation oral cephalosporins. In a comprehensive comparative study of 11 oral cephalosporins, cefdinir exhibited the highest antistaphylococcal activity among all agents tested, whereas cefixime, ceftibuten, and cefetamet were characterized as having 'no clinically meaningful antistaphylococcal activity' [1]. In a direct head-to-head comparison, cefdinir (MIC90 ≤2.0 μg/mL) was more active than cefixime (MIC90 >64 μg/mL) against oxacillin-susceptible staphylococci and equally as active as cefuroxime (MIC90 2.0 μg/mL) [2]. Cefpodoxime demonstrated intermediate antistaphylococcal activity, ranking below cefdinir in overall potency [3].

Antimicrobial susceptibility Staphylococcus aureus MIC90 Gram-positive activity

Cefdinir Versus Cefixime Differential Activity Against Streptococci

Cefdinir demonstrates substantially greater activity against streptococcal species compared to cefixime. In a direct comparative study of clinical isolates from Scotland, cefdinir was 'much more effective than cefixime' against streptococci, while maintaining similar efficacy to cefuroxime [1]. Against Streptococcus pneumoniae and S. pyogenes, cefdinir exhibited MIC90 values of ≤0.06 μg/mL, which were among the lowest of all oral cephalosporins tested [2]. In contrast, cefixime shows weaker activity against streptococci and pneumococci compared to cefdinir [3].

Streptococcus pyogenes Streptococcus pneumoniae MIC Respiratory pathogens

Broader Antibacterial Spectrum of Cefdinir Compared to Other Third-Generation Oral Cephalosporins

In a systematic comparison of 11 oral cephalosporins including cefixime, cefdinir, cefpodoxime, ceftibuten, cefetamet, and others, the antibacterial spectrum was found to be broadest for cefdinir and cefpodoxime [1]. Cefdinir uniquely combines potent Gram-positive activity (including staphylococci and streptococci) with robust Gram-negative coverage against respiratory pathogens such as H. influenzae and M. catarrhalis. In contrast, compounds like ceftibuten, cefetamet, and cefixime lack clinically meaningful antistaphylococcal activity entirely [2]. Against Enterobacteriaceae, cefdinir maintains activity (MIC50 range ≤0.03-8 μg/mL), though it is generally two- to fourfold less active than cefixime against certain species while offering markedly broader overall coverage compared to older agents like cefaclor or cefuroxime [3].

Antibacterial spectrum Oral cephalosporin Gram-positive Gram-negative

Cefdinir Activity Against Enterococcus faecalis Exceeds Other Cephalosporins

In a comparative study evaluating cefdinir alongside cefixime, cefpodoxime, cefaclor, cephalexin, and other antibiotics against 279 clinical isolates, cefdinir demonstrated superior activity against Enterococcus faecalis, a pathogen against which most cephalosporins exhibit intrinsically poor activity [1]. The MIC90 of cefdinir against E. faecalis was 16-32 mg/L, whereas comparator cephalosporins (including cefixime and cefpodoxime) showed MIC90 values >64 mg/L [2]. Although this MIC90 remains elevated relative to agents of choice for enterococcal infections, it represents a measurable and reproducible differential among oral cephalosporins.

Enterococcus faecalis MIC90 Gram-positive Cephalosporin comparison

Polymorph-Dependent Stability: Monohydrate Crystal Form B Critical Humidity Threshold

The polymorphic form of cefdinir monohydrate materially affects physicochemical stability and, consequently, formulation reliability. According to patent disclosures, crystalline Form B of cefdinir undergoes transformation into a different polymorphic form exhibiting reduced stability when exposed to relative humidity exceeding 65% [1]. This transformation can compromise drug product integrity and dissolution characteristics. The specification of monohydrate crystal form and control of environmental humidity during storage and processing are therefore critical parameters for maintaining batch-to-batch consistency [2]. The ongoing patent landscape surrounding cefdinir polymorphs underscores the commercial and regulatory significance of crystal form specification [3].

Polymorphism Crystal form Stability Relative humidity Formulation

Beta-Lactamase Stability Profile: Cefdinir Stability to TEM and SHV Extended-Spectrum Enzymes

Cefdinir demonstrates differential stability to certain plasmid-mediated extended-spectrum beta-lactamases (ESBLs) compared to other oral cephalosporins. In a systematic evaluation, cefdinir, along with ceftibuten, cefetamet, and cefixime, was found to be stable against selected ESBLs including TEM-3, TEM-5, TEM-6, TEM-7, SHV-2, SHV-3, SHV-4, SHV-5, CMY-1, CMY-2, and CTX-M, in some cases to a higher extent than parenteral cephalosporins [1]. However, hydrolysis by certain extended broad-spectrum beta-lactamases was suspected for cefdinir, indicating that stability is enzyme-specific and not universal across all ESBL types [2]. Cefdinir was more effective than ampicillin, cephalexin, cefuroxime, ceftazidime, and aztreonam against E. coli K12 strains harboring 16 novel extended-spectrum plasmid-mediated beta-lactamases [3].

Beta-lactamase stability ESBL TEM SHV Hydrolysis

High-Value Research Applications for Cefdinir Monohydrate Informed by Comparative Evidence


Staphylococcus aureus Infection Models Requiring Oral Cephalosporin Coverage

Cefdinir monohydrate is the appropriate selection among third-generation oral cephalosporins for in vitro or in vivo infection models involving oxacillin-susceptible Staphylococcus aureus. Unlike cefixime, ceftibuten, or cefetamet, which lack clinically meaningful antistaphylococcal activity (cefixime MIC90 >64 μg/mL versus cefdinir MIC90 ≤2.0 μg/mL), cefdinir provides reliable S. aureus coverage while maintaining Gram-negative spectrum [1]. This makes cefdinir particularly suitable for polymicrobial infection research where both staphylococcal and Gram-negative pathogens are present. Additionally, cefdinir has been successfully employed in skin and soft tissue infection models where S. aureus is a predominant pathogen [2].

Streptococcal Pharyngitis and Respiratory Tract Infection Research

Cefdinir is well-suited for research involving Streptococcus pyogenes (Group A streptococcus) and Streptococcus pneumoniae infections, given its demonstrated superiority over cefixime against these pathogens. Cefdinir exhibits MIC90 values of ≤0.06 μg/mL against both S. pneumoniae and S. pyogenes, and was described as 'much more effective than cefixime' against streptococci in direct comparative testing [1]. The compound achieves clinically relevant concentrations in epithelial lining fluid and demonstrates once- or twice-daily dosing feasibility, making it appropriate for respiratory tract infection pharmacodynamic modeling [2].

Polymicrobial Urinary Tract Infection (UTI) Studies Involving S. saprophyticus

For urinary tract infection research, cefdinir offers a measurable advantage over cefpodoxime against Staphylococcus saprophyticus, an important Gram-positive uropathogen. While cefdinir and cefpodoxime demonstrate similar activity against E. coli (98.7% susceptibility) and Klebsiella spp., cefpodoxime shows inferior activity against S. saprophyticus [1]. Cefdinir is 8- to 16-fold more potent than cefuroxime axetil and cefprozil against E. coli, Klebsiella spp., and S. saprophyticus, and its spectrum is significantly superior (+3.8% to 16.5%) to trimethoprim/sulfamethoxazole against all evaluated UTI pathogens [2].

ESBL-Producing Enterobacteriaceae Research Requiring Beta-Lactamase-Stable Compounds

Cefdinir may be considered for research involving Enterobacteriaceae expressing specific extended-spectrum beta-lactamases, given its documented stability to TEM-3, TEM-5, TEM-6, TEM-7, SHV-2, SHV-3, SHV-4, SHV-5, CMY-1, CMY-2, and CTX-M enzymes [1]. In experimental models using E. coli K12 strains harboring 16 novel ESBLs, cefdinir demonstrated superior activity compared to ampicillin, cephalexin, cefuroxime, ceftazidime, and aztreonam [2]. However, given that most oral cephalosporins, including cefdinir, exhibit elevated MIC90 values (>4 μg/mL) against ESBL-producing clinical isolates, confirmatory susceptibility testing for the specific strain and enzyme combination is essential before compound selection .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefdinir monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.